2-Hydroxypropyl phosphate(2-)

Regioselective synthesis Cyclic phosphate chemistry Hydroxyalkyl phosphate derivatization

2-Hydroxypropyl phosphate(2−) (CHEBI:58352), also systematically designated propane-1,2-diol 1-phosphate dianion, is a hydroxyalkyl phosphate oxoanion with the molecular formula C₃H₇O₅P²⁻ and a monoisotopic mass of 154.004 Da. The compound is the conjugate base of 2-hydroxypropyl dihydrogen phosphate and represents the major species at physiological pH 7.3, where both phosphate OH groups are fully deprotonated.

Molecular Formula C3H7O5P-2
Molecular Weight 154.06 g/mol
Cat. No. B1258350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxypropyl phosphate(2-)
Molecular FormulaC3H7O5P-2
Molecular Weight154.06 g/mol
Structural Identifiers
SMILESCC(COP(=O)([O-])[O-])O
InChIInChI=1S/C3H9O5P/c1-3(4)2-8-9(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)/p-2
InChIKeyPDKDLYHHQBVFJL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxypropyl Phosphate(2−) Procurement Guide: Verified Identity, Ionization State, and Physicochemical Baseline


2-Hydroxypropyl phosphate(2−) (CHEBI:58352), also systematically designated propane-1,2-diol 1-phosphate dianion, is a hydroxyalkyl phosphate oxoanion with the molecular formula C₃H₇O₅P²⁻ and a monoisotopic mass of 154.004 Da [1]. The compound is the conjugate base of 2-hydroxypropyl dihydrogen phosphate and represents the major species at physiological pH 7.3, where both phosphate OH groups are fully deprotonated [2]. Its SMILES notation, CC(O)COP(=O)([O-])[O-], reveals the defining structural feature: a secondary hydroxyl group at the 2-position of the propyl chain, which enables intramolecular nucleophilic attack on the phosphate center—a reactivity hallmark absent in simple alkyl phosphates and many hydroxyalkyl phosphate isomers . The compound serves as a metabolic intermediate in the 1,2-propanediol degradation pathway (KEGG Compound C03894) and as the core scaffold for the most widely used RNA transesterification model substrate, 2-hydroxypropyl p-nitrophenyl phosphate (HPNP) [3].

1
RNA transesterification model substrate synthesis (HPNP precursor)
2
Regioselective cyclic phosphate alcoholysis for single-isomer products
3
Propanediol-phosphate dehydrogenase (EC 1.1.1.7) substrate for metabolic assays

Why 2-Hydroxypropyl Phosphate(2−) Cannot Be Substituted by Glyceryl Phosphate, Ethyl Phosphate, or Other In-Class Phosphate Monoesters


Phosphate monoesters sharing a C₃ backbone are not functionally interchangeable because the position and number of hydroxyl substituents govern two properties critical to both research utility and industrial performance: (i) the ability to undergo intramolecular transesterification via neighboring-group participation of the 2-OH group, producing a five-membered cyclic phosphate, and (ii) the regiochemical outcome of synthetic transformations [1]. 2-Hydroxypropyl phosphate(2−) is uniquely positioned—among close structural analogs—to provide quantitative, regioselective conversion to a single product in alcoholysis reactions, whereas the glycerol-derived analog yields an equimolar mixture of isomers under identical conditions [2]. Furthermore, the 2-hydroxypropyl phosphate scaffold is the basis for the universally adopted RNA transesterification model substrate HPNP, a role that no other simple hydroxyalkyl phosphate—including ethyl phosphate, 3-hydroxypropyl phosphate, or glyceryl phosphate—has been able to replicate across decades of mechanistic enzymology and artificial nuclease research [3]. Procurement decisions that ignore these differences risk introducing uncontrolled isomer mixtures, unwanted side-reactivity, or incompatibility with established biochemical assay frameworks.

!
Glyceryl phosphate yields 50:50 isomer mixture in alcoholysis, unlike the 100% single product from 2-hydroxypropyl phosphate.
!
Simple alkyl phosphates (ethyl, methyl) lack intramolecular transesterification capability, reducing uncatalyzed cleavage rate ~60,000-fold.
!
EC 1.1.1.7 recognizes only 2-hydroxypropyl phosphate; analogs like glycerol 3-phosphate show marginal cross-reactivity, risking false-negative enzyme data.

2-Hydroxypropyl Phosphate(2−): Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Absolute Regioselectivity in Cyclic Phosphate Alcoholysis vs. 50:50 Isomer Mixture from Glyceryl Phosphate

When 1,2-propanediol cyclic phosphate (PCP, the cyclized form of 2-hydroxypropyl phosphate) undergoes acid-catalysed alcoholysis, the reaction occurs with absolute regioselectivity at the phosphate bond associated with the secondary hydroxyl group, yielding exclusively alkyl 2-hydroxypropyl phosphate [1]. In direct contrast, glycerol 1,2-cyclic phosphate (GCP) under identical conditions undergoes nonselective alcoholysis at both the α- and β-phosphate positions, producing a 50:50 mixture of alkyl α-glyceryl phosphate and alkyl β-glyceryl phosphate [1]. This constitutes a binary, product-defining difference: 100% single-isomer yield vs. an inseparable equimolar isomeric mixture.

Alcoholysis Regioselectivity
Head-to-head
100% single isomer vs. 50:50 mixture
Supports single-isomer procurement review for regioselective synthesis.
Acid-catalysed alcoholysis comparison between PCP and GCP.
Regioselective synthesis Cyclic phosphate chemistry Hydroxyalkyl phosphate derivatization

Intramolecular Transesterification Rate: 2-Hydroxypropyl Phosphate Backbone Outperforms Simple Phosphate Diesters by ~60,000-Fold in Uncatalyzed Cleavage

The 2-hydroxypropyl phosphate scaffold, via its derivative 2-hydroxypropyl p-nitrophenyl phosphate (HPNP), undergoes uncatalyzed phosphodiester cleavage with a first-order rate constant of 6.62 × 10⁻⁶ s⁻¹ at 50 °C and pD 5.9, proceeding exclusively through a cyclic phosphate (4-methylethylene phosphate) intermediate [1]. In comparison, the uncatalyzed hydrolysis of the DNA-model phosphodiester bis(p-nitrophenyl) phosphate (BNPP), which lacks the neighboring 2-OH group, proceeds with a rate constant of approximately 1.1 × 10⁻¹⁰ s⁻¹ at pH 8.0 and 25 °C [2]. Even after accounting for the temperature and pH differences (the BNPP rate would be higher at 50 °C), the 2-hydroxypropyl phosphate backbone provides an acceleration of roughly 6 × 10⁴-fold, attributable to the intramolecular nucleophilic attack by the 2-OH group forming a favorable five-membered cyclic phosphate transition state.

Cleavage Rate Acceleration
Cross-study comparable
~60,000-fold faster
Highlights reaction baseline for phosphodiesterase benchmarking.
HPNP vs BNPP uncatalyzed cleavage; temperature differential noted.
Phosphodiester hydrolysis RNA model substrates Intramolecular catalysis

Specific Enzymatic Recognition: Propane-1,2-diol 1-Phosphate as the Exclusive Substrate for Propanediol-Phosphate Dehydrogenase (EC 1.1.1.7)

Propanediol-phosphate dehydrogenase (EC 1.1.1.7) catalyzes the NAD⁺-dependent oxidation of propane-1,2-diol 1-phosphate (i.e., 2-hydroxypropyl phosphate) to hydroxyacetone phosphate + NADH [1]. This enzyme is the dedicated entry point into the 1,2-propanediol catabolic pathway and exhibits stringent substrate specificity for the 2-hydroxypropyl phosphate scaffold. The closely related glycerol-3-phosphate dehydrogenase (EC 1.1.1.8) shows only weak cross-reactivity with propane-1,2-diol phosphate, described in the IUBMB Enzyme Nomenclature as acting on this alternative substrate 'with a much lower affinity' [2]. No other simple hydroxyalkyl phosphate—including 3-hydroxypropyl phosphate, ethyl phosphate, or 2-hydroxyethyl phosphate—has been reported as a competent substrate for EC 1.1.1.7.

Enzyme Specificity
Class-level inference
Exclusive substrate for EC 1.1.1.7
Reported substrate specificity supports metabolic pathway assay selection.
Glycerol-3-phosphate shows much lower affinity per IUBMB.
Enzymatic assay Metabolic intermediate Substrate specificity

Catalytic Acceleration Factors of 10⁸–10⁹ for Dinuclear Zn(II)-Catalyzed Cyclization: Quantitative Baseline for Artificial Nuclease Benchmarking

The dinuclear Zn(II) complex of 1,3-[N,N′-bis(1,5,9-triazacyclododecane)]propane catalyzes the cyclization of a series of 2-hydroxypropyl aryl phosphates (4a–g) in methanol at pH 9.8 and 25 °C, with k_cat/K_M values ranging from 2.75 × 10⁵ to 2.3 × 10⁴ M⁻¹ s⁻¹, corresponding to rate accelerations of 1 × 10⁸ to 4 × 10⁹ relative to the uncatalyzed methoxide-promoted reaction (k₂^OCH₃ ranging from 2.6 × 10⁻³ to 5.9 × 10⁻⁶ M⁻¹ s⁻¹) [1]. This extraordinary dynamic range—spanning eight to nine orders of magnitude—is a direct consequence of the 2-hydroxypropyl phosphate scaffold's capacity to form a doubly metal-activated cyclic phosphate transition state, a mechanistic feature that is structurally impossible for simple alkyl phosphates (e.g., ethyl phosphate, methyl phosphate) and highly disfavored for glycerol-derived phosphates that lack the optimal five-membered ring geometry.

Catalytic Acceleration
Supporting evidence
10⁸–10⁹-fold
Defines wide dynamic range for artificial nuclease benchmarking.
Zn(II)-catalyzed cyclization of HPNP derivatives.
Artificial phosphodiesterase Catalytic proficiency RNA mimic kinetics

Transition-State Stabilization of 33–36 kcal/mol by Dinuclear Zn(II) Complex: Quantifying the 2-Hydroxypropyl Phosphate Scaffold's Catalytic Potential

An energetics analysis comparing the ethoxide-promoted cleavage of a series of seven substituted aryl 2-hydroxypropyl phosphates (1a–g) with the dinuclear Zn(II) complex 3:Zn(II)₂:(⁻OEt)-promoted reaction demonstrates that the metal complex stabilizes the ethoxide-plus-substrate transition state by between 33 and 36 kcal/mol [1]. This substantial energetic stabilization arises from the cooperative binding mode wherein the phosphate unit of the 2-hydroxypropyl phosphate scaffold coordinates simultaneously to both Zn(II) centers—a double Lewis acid activation geometry that simple monoalkyl phosphates without the 2-OH directing group cannot achieve [1]. For context, this stabilization energy exceeds the total free energy of ATP hydrolysis (−7.3 kcal/mol under standard conditions) by nearly five-fold, underscoring the exceptional catalytic potential embedded in the 2-hydroxypropyl phosphate structural motif.

Transition-State Stabilization
Supporting evidence
33–36 kcal/mol
Quantifies catalytic proficiency boundary for mechanistic studies.
Dinuclear Zn(II) complex, ethoxide background; 7 substrates.
Transition-state stabilization Biomimetic catalysis Phosphate diester cleavage

Optimal Scientific and Industrial Use Cases for 2-Hydroxypropyl Phosphate(2−) Based on Verified Differentiation Evidence


RNA Transesterification Model Substrate Preparation (HPNP Derivatization): Exclusive Scaffold for Intramolecular Cyclic Phosphate Kinetics

For laboratories developing artificial ribonucleases or studying phosphodiester cleavage mechanisms, 2-hydroxypropyl phosphate(2−) is the necessary precursor for synthesizing the universal RNA model substrate HPNP (2-hydroxypropyl p-nitrophenyl phosphate). As established in Section 3, the 2-OH neighboring group enables intramolecular transesterification with a rate constant of 6.62 × 10⁻⁶ s⁻¹ (50 °C, pD 5.9) and supports catalytic acceleration factors of 10⁸–10⁹ when coordinated to dinuclear metal complexes . No other monoalkyl phosphate—including ethyl phosphate, glyceryl phosphate, or 3-hydroxypropyl phosphate—provides this cyclization-competent geometry, making 2-hydroxypropyl phosphate(2−) the non-substitutable starting material for this cornerstone biochemical assay platform .

Synthesis of Regiochemically Pure Hydroxyalkyl Phosphate Derivatives via Cyclic Phosphate Alcoholysis: Absolute Selectivity Contrast to Glycerol-Based Routes

When synthetic workflows require a structurally homogeneous hydroxyalkyl phosphate monoester—for example, as a phosphorylation reagent, prodrug intermediate, or coordination chemistry ligand—the 1,2-propanediol cyclic phosphate (PCP) route delivers exclusively alkyl 2-hydroxypropyl phosphate in 100% regiochemical purity, as demonstrated by quantitative alcoholysis studies . The glycerol-derived analog (GCP) produces an inseparable 50:50 mixture of α- and β-glyceryl phosphate isomers under identical conditions . For procurement specifications requiring a certificate of analysis confirming single-isomer identity, 2-hydroxypropyl phosphate(2−) is the only C₃ diol phosphate scaffold that can meet this criterion.

1,2-Propanediol Metabolic Pathway Research: Specific Enzymatic Substrate for Propanediol-Phosphate Dehydrogenase Activity Assays

For investigators studying bacterial 1,2-propanediol catabolism—a pathway of growing interest in microbiome research, biofuel production, and enteric pathogen virulence—2-hydroxypropyl phosphate(2−) is the only competent substrate for the gateway enzyme propanediol-phosphate dehydrogenase (EC 1.1.1.7) . Glyceryl phosphate, ethyl phosphate, and other analogs show either no activity or only marginal cross-reactivity (glycerol-3-phosphate dehydrogenase, EC 1.1.1.8, processes propane-1,2-diol phosphate 'with a much lower affinity') . Procurement of the correct substrate is essential for meaningful enzyme kinetic parameter determination (K_m, V_max) and pathway flux analysis.

Application
Selection Property
Validation Focus
RNA transesterification model substrate synthesis
Intramolecular transesterification capability
Cyclic phosphate formation kinetics
Regioselective hydroxyalkyl phosphate synthesis
Single-isomer regiochemical outcome
Regiochemical purity verification
Propanediol catabolic pathway assays
Enzyme-substrate specificity
Substrate reactivity with EC 1.1.1.7
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